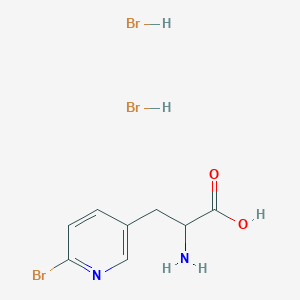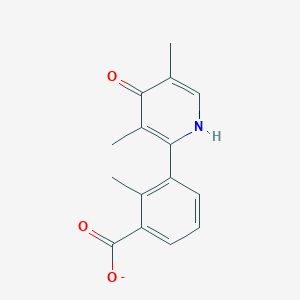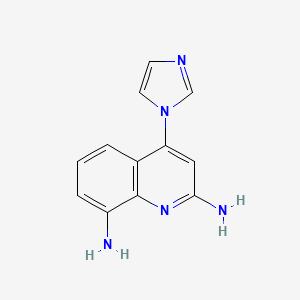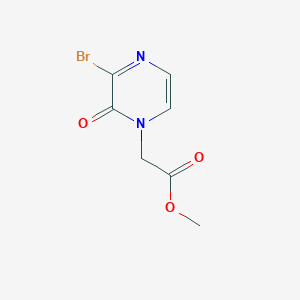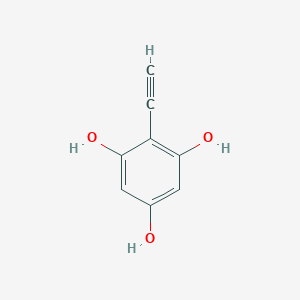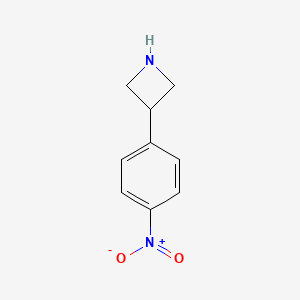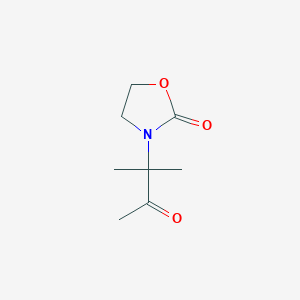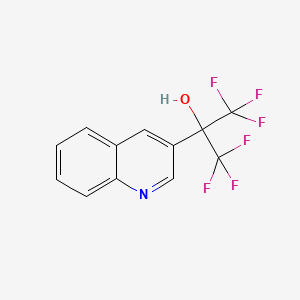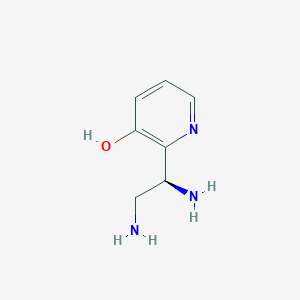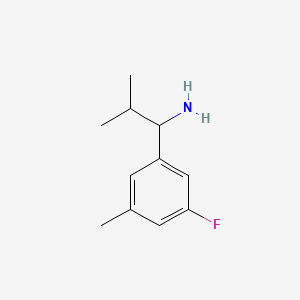
1-(3-Fluoro-5-methylphenyl)-2-methylpropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Fluoro-5-methylphenyl)-2-methylpropan-1-amine is an organic compound that belongs to the class of phenylalkylamines. This compound features a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a propan-1-amine structure. The presence of the fluorine atom and the methyl group on the phenyl ring can significantly influence the compound’s chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-5-methylphenyl)-2-methylpropan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 3-fluoro-5-methylbenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The resulting amine is alkylated with 2-bromopropane under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1-(3-Fluoro-5-methylphenyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
1-(3-Fluoro-5-methylphenyl)-2-methylpropan-1-amine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3-Fluoro-5-methylphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the methyl group on the phenyl ring can enhance the compound’s binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-1-amine
- 1-(3-Fluoro-2-methylphenyl)-2-methylpropan-1-amine
- 1-(3-Fluoro-5-ethylphenyl)-2-methylpropan-1-amine
Uniqueness
1-(3-Fluoro-5-methylphenyl)-2-methylpropan-1-amine is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring. This unique structure can result in distinct chemical properties and biological activities compared to its analogs.
属性
分子式 |
C11H16FN |
|---|---|
分子量 |
181.25 g/mol |
IUPAC 名称 |
1-(3-fluoro-5-methylphenyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C11H16FN/c1-7(2)11(13)9-4-8(3)5-10(12)6-9/h4-7,11H,13H2,1-3H3 |
InChI 键 |
JRQRCIWAAJQISW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)F)C(C(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



